1,4-Dioxane-d8

Catalog No.
S750127
CAS No.
17647-74-4
M.F
C4H8O2
M. Wt
96.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxane-d8

CAS Number

17647-74-4

Product Name

1,4-Dioxane-d8

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane

Molecular Formula

C4H8O2

Molecular Weight

96.15 g/mol

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

RYHBNJHYFVUHQT-SVYQBANQSA-N

SMILES

C1COCCO1

Canonical SMILES

C1COCCO1

Isomeric SMILES

[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Here are some key scientific research applications of 1,4-Dioxane-d8:

Internal Standard in Analytical Chemistry:

1,4-Dioxane-d8 finds extensive use as an internal standard in analytical chemistry, particularly for environmental and food analysis []. An internal standard is a known compound added to a sample before analysis. It helps researchers measure the target analyte (the substance being measured) more accurately by accounting for factors like matrix effects and instrument variability.

1,4-Dioxane-d8 is a deuterated isotopologue of 1,4-dioxane, a cyclic ether with the molecular formula C4H8O2C_4H_8O_2. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. 1,4-Dioxane itself is a colorless liquid with a faint pleasant odor, highly soluble in water, and often used as a solvent in laboratories and industrial processes .

While 1,4-dioxane itself is a suspected carcinogen, 1,4-dioxane-d8 is not extensively studied for its toxicity. However, due to its structural similarity, it's advisable to handle it with caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [, ].

Similar to its non-deuterated counterpart. Key reactions include:

  • Oxidation: It can react with molecular oxygen at ambient temperatures to form peroxides and hydroperoxides, which can lead to undesirable side reactions over time .
  • Nucleophilic Substitution: The ether functionality allows for nucleophilic substitution reactions, particularly under acidic conditions.
  • Polymerization: It may also act as a monomer in polymerization reactions due to its reactive ether groups.

1,4-Dioxane-d8 can be synthesized through several methods:

  • Deuterated Ethylene Glycol Reaction: By reacting deuterated ethylene glycol with dehydrating agents such as thionyl chloride or phosphorus oxychloride.
  • Ethylene Oxide Dimerization: Similar to the synthesis of 1,4-dioxane, where two molecules of deuterated ethylene oxide undergo dimerization under specific conditions to yield 1,4-dioxane-d8 .

These methods leverage the properties of deuterated precursors to ensure that the final product retains the desired isotopic labeling.

1,4-Dioxane-d8 is predominantly used in analytical chemistry:

  • Internal Standard: It serves as an internal standard in quantitative analysis by nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry due to its unique spectral characteristics.
  • Solvent: Utilized as a solvent in organic synthesis and various laboratory applications.

Its isotopic labeling enhances sensitivity and accuracy in analytical measurements.

Interaction studies involving 1,4-dioxane-d8 primarily focus on its behavior in analytical contexts. Its use as an internal standard allows for improved quantification of analytes in complex mixtures. Studies have indicated that it can help correct for matrix effects and improve recovery rates during sample analysis .

Several compounds share structural similarities with 1,4-dioxane-d8. Notable examples include:

CompoundMolecular FormulaUnique Features
1,3-DioxolaneC3H6O2Contains a five-membered ring; less stable than 1,4-dioxane.
TetrahydrofuranC4H8OA saturated cyclic ether; more reactive than 1,4-dioxane.
DimethoxyethaneC4H10O2Contains two methoxy groups; used as a solvent.

Uniqueness of 1,4-Dioxane-d8

The unique isotopic labeling of 1,4-dioxane-d8 provides distinct advantages in analytical chemistry applications. Its stability and solubility characteristics make it particularly valuable for precise measurements in complex matrices compared to its non-deuterated counterparts and other similar compounds.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

17647-74-4

Wikipedia

1,4-Dioxane-d8

Dates

Modify: 2023-08-15

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